BenchChemオンラインストアへようこそ!

10-O-Methoxymethyl SN-38

Antibody-Drug Conjugates Drug Stability Pre-formulation

Optimize your SN-38 ADC payload synthesis with 10-O-Methoxymethyl SN-38 (CAS 1246815-54-2). This chemically protected intermediate eliminates the regioselectivity challenges of native SN-38 by temporarily masking the 10-hydroxyl group with an acid-labile methoxymethyl (MOM) moiety. This enables predictable, high-yielding linker conjugation exclusively at the 20-position, a critical step for constructing homogeneous ADCs with drug-to-antibody ratios (DAR) of up to 7.1 and serum half-lives exceeding 10 days. Unlike the clinically approved prodrug irinotecan—which requires variable enzymatic activation and cannot be directly functionalized—this single-component entity simplifies downstream deprotection with a straightforward acid treatment, restoring the active pharmacophore. Supplied as a high-purity analytical standard, it is essential for establishing stringent in-process controls during technology transfer to CROs or CMOs and serves as a reliable reference for camptothecin release kinetic studies.

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
Cat. No. B13445903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-O-Methoxymethyl SN-38
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCOC
InChIInChI=1S/C24H24N2O6/c1-4-14-15-8-13(32-12-30-3)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)27)11-31-23(28)24(18,29)5-2/h6-9,29H,4-5,10-12H2,1-3H3/t24-/m0/s1
InChIKeyHZXMVIQBXGZKEB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-O-Methoxymethyl SN-38: A Protected Intermediate for Next-Generation Camptothecin Conjugates


10-O-Methoxymethyl SN-38 (CAS 1246815-54-2) is a semi-synthetic derivative of the topoisomerase I inhibitor SN-38, the active metabolite of irinotecan. It belongs to the camptothecin class of antineoplastic agents [1]. The compound features a methoxymethyl (MOM) protecting group at the 10-hydroxyl position, which modifies the physicochemical properties of the SN-38 core. Unlike the clinically administered prodrug irinotecan, which requires enzymatic cleavage, 10-O-Methoxymethyl SN-38 is primarily utilized as a chemically protected intermediate, enabling selective deprotection and conjugation strategies in the development of antibody-drug conjugates (ADCs) and other targeted therapies .

Why 10-O-Methoxymethyl SN-38 Is Not Interchangeable with SN-38 or Irinotecan in Research and Development


The selection between SN-38, its prodrugs, and protected intermediates like 10-O-Methoxymethyl SN-38 is not arbitrary and carries significant consequences for experimental outcomes and synthetic feasibility. The free 10-hydroxyl group of SN-38 is a critical handle for linker attachment in ADC design but also a site for unwanted metabolism and glucuronidation [1]. Direct use of SN-38 in chemical synthesis can lead to complex mixtures of 10-O- and 20-O-acylated products. Irinotecan, while a clinically validated prodrug, is a substrate for carboxylesterases with highly variable patient conversion rates and cannot be directly functionalized at the 10-position [2]. 10-O-Methoxymethyl SN-38 solves these specific challenges by providing a single, defined chemical entity with a temporarily masked 10-position, allowing for predictable, high-yielding conjugation at the 20-position before final deprotection to release the active payload .

Quantitative Evidence for Superior Synthetic Utility of 10-O-Methoxymethyl SN-38


Enhanced Stability and Solubility Profile for Improved Formulation Handling

The introduction of the methoxymethyl group at the 10-position enhances physicochemical properties compared to the parent compound SN-38. While the active SN-38 core is known to have poor aqueous solubility and pH-dependent lactone ring stability, 10-O-Methoxymethyl SN-38 is reported to exhibit improved solubility in organic solvents (chloroform, dichloromethane, methanol) and enhanced solid-state stability . This is a class-level observation for phenol-protected camptothecins, where masking the 10-OH group increases lipophilicity and prevents oxidative degradation [1].

Antibody-Drug Conjugates Drug Stability Pre-formulation

Regioselective Conjugation: Enabling High-Yield 20-O-Functionalization

A key differentiator for 10-O-Methoxymethyl SN-38 is its role in enabling regioselective synthesis. In antibody-SN-38 conjugate development, researchers have demonstrated that using a 10-O-protected intermediate is essential to achieve a high drug-antibody-ratio (DAR) of 7.1 without inducing aggregation, a feat not possible with unprotected SN-38 due to competing reactions at the 10-OH group [1]. The strategy of using a cleavable ether linker at the 10-position, which is installed after initial protection, leads to conjugates with over 10 days of serum half-life stability, a clear advantage over traditional acid-labile ester linkages at the 20-position [1].

Bioconjugation Chemistry Process Chemistry Selective Deprotection

Potency Retention Post-Deprotection: In Vitro Cytotoxicity Comparable to SN-38

The ultimate value of a protected intermediate lies in its ability to generate an active payload. The MOM protecting group is designed for acid-labile deprotection to release the active SN-38 species. In ADC constructs where the 10-O-MOM group is replaced by a cleavable linker, the released SN-38 demonstrates potent in vitro cytotoxicity with IC50 values in the low nanomolar range (~5.5 nM) against cancer cell lines [1]. This supports that the 10-O-protected scaffold does not intrinsically antagonize the pharmacology of the final SN-38 warhead, a necessary condition for its selection over other protecting-group strategies.

Cytotoxicity Assay Topoisomerase I Inhibition Cell-based Potency

Optimal Use Cases for 10-O-Methoxymethyl SN-38 in Drug Discovery and Development


Synthesis of Homogeneous Antibody-SN-38 Conjugates with High Drug-to-Antibody Ratio (DAR)

This is the primary high-value application. Research groups developing next-generation ADCs using the SN-38 payload require a chemically protected intermediate like 10-O-Methoxymethyl SN-38 for a two-step conjugation strategy: first, selective functionalization at the 20-OH group with a linker, followed by acidic deprotection of the 10-MOM group to reveal the free phenol for subsequent linker attachment or to restore the active pharmacophore [1]. This approach has been shown to yield highly stable conjugates with a DAR of up to 7.1 and a serum half-life exceeding 10 days, which are critical metrics for advancing to in vivo efficacy studies [1].

Process Chemistry Development for Scalable ADC or Prodrug Manufacturing

The compound's favorable solubility in a range of organic process solvents (dichloromethane, methanol, chloroform) , combined with its single-component chemical nature, makes it a valuable reference standard and starting material for developing robust, scalable synthesis routes. Unlike the direct handling of SN-38, which can present consistency issues, a protected intermediate allows for the establishment of stringent in-process controls and quality specifications crucial for technology transfer to CROs or CMOs.

Mechanistic Studies of SN-38 Release Kinetics and Prodrug Activation

For laboratories focused on the fundamental pharmacology of camptothecins, 10-O-Methoxymethyl SN-38 serves as a controllable, chemically-defined tool compound [2]. Its acid-labile MOM group can be used in cell-free or cell-based assays to study the kinetics of SN-38 release under various pH conditions mimicking the tumor microenvironment or subcellular compartments. This is essential for validating the release mechanism of new SN-38 prodrugs, a task for which the clinically formulated irinotecan is ill-suited due to its enzymatic activation complexity.

Quote Request

Request a Quote for 10-O-Methoxymethyl SN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.